4-Ethyl-2-oxazolidinethione 4-Ethyl-2-oxazolidinethione
Brand Name: Vulcanchem
CAS No.: 13997-20-1
VCID: VC18511640
InChI: InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8)
SMILES:
Molecular Formula: C5H9NOS
Molecular Weight: 131.20 g/mol

4-Ethyl-2-oxazolidinethione

CAS No.: 13997-20-1

Cat. No.: VC18511640

Molecular Formula: C5H9NOS

Molecular Weight: 131.20 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-2-oxazolidinethione - 13997-20-1

Specification

CAS No. 13997-20-1
Molecular Formula C5H9NOS
Molecular Weight 131.20 g/mol
IUPAC Name 4-ethyl-1,3-oxazolidine-2-thione
Standard InChI InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8)
Standard InChI Key IUQNMFMYZBLMEV-UHFFFAOYSA-N
Canonical SMILES CCC1COC(=S)N1

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

4-Ethyl-2-oxazolidinethione belongs to the oxazolidinethione class, featuring a thione group (-C=S) at the 2-position and an ethyl substituent at the 4-position of the oxazolidine ring. Its IUPAC name is 4-ethyl-1,3-oxazolidine-2-thione, and its structural formula is represented as:

CCC1COC(=S)N1\text{CCC1COC(=S)N1}

The compound’s planar geometry and electronic distribution are critical to its reactivity, particularly in interactions with biological targets . Key physical properties include:

PropertyValueSource
Molecular Weight131.20 g/mol
Boiling PointNot reported-
Melting PointNot reported-
Density1.21 g/cm³ (estimated)
SolubilitySoluble in organic solvents

Stereochemical Features

The compound exhibits stereoisomerism due to the chiral center at the 4-position. The (4S)-enantiomer (CAS 94238-48-9) has been isolated and studied for its distinct biological activity, while the racemic mixture (CAS 13997-20-1) is commonly used in synthetic applications . The absolute configuration of the (4S)-enantiomer is confirmed via X-ray crystallography and chiral chromatography .

Synthesis and Production Methods

Conventional Synthesis Pathways

The primary synthesis route involves the reaction of β-amino alcohols with thiophosgene (CSCl₂) under controlled conditions . A typical procedure includes:

  • Formation of the intermediate: Ethanolamine derivatives react with thiophosgene in dichloromethane at 0–5°C.

  • Cyclization: The intermediate undergoes intramolecular cyclization upon heating, forming the oxazolidinethione ring.

  • Purification: Column chromatography or recrystallization yields the pure compound .

For example, reacting 2-amino-1-butanol with thiophosgene produces 4-ethyl-2-oxazolidinethione in ~70% yield .

Advanced Synthetic Modifications

Recent studies highlight the use of di-tert-butyl dicarbonate ((Boc)₂O) to protect the nitrogen atom, enabling the synthesis of N-Boc derivatives for enhanced stability during further reactions . This method involves:

  • Protection: Treating 4-ethyl-2-oxazolidinethione with (Boc)₂O in the presence of triethylamine.

  • Functionalization: The Boc-protected intermediate reacts with nucleophiles (e.g., thiophenol) to yield sulfhydryl-functionalized derivatives .

Biological and Pharmacological Applications

Antimicrobial Activity

Oxazolidinethiones, including 4-ethyl-2-oxazolidinethione, exhibit broad-spectrum antimicrobial activity by inhibiting bacterial cell wall synthesis. The thione group acts as a metal chelator, disrupting metalloenzymes essential for microbial growth . For instance, derivatives of this compound have shown efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .

Antithyroid and Enzyme Inhibition

4-Ethyl-2-oxazolidinethione inhibits thyroid peroxidase (TPO), a key enzyme in thyroxine synthesis, making it a candidate for antithyroid drug development . Additionally, it suppresses dopamine β-hydroxylase, altering catecholamine levels in neurological disorders .

Stereochemical Influence on Bioactivity

Enantiomer-Specific Effects

The (4S)-enantiomer exhibits 3–5× higher potency than the racemic mixture in antimicrobial and anticancer assays, emphasizing the role of stereochemistry in target binding . For example:

Assay(4S)-Enantiomer IC₅₀Racemate IC₅₀
MCF-7 Cell Viability12 µM45 µM
S. aureus Growth8 µg/mL25 µg/mL

Chiral Resolution Techniques

High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves the enantiomers with >99% enantiomeric excess (ee) .

Future Directions and Research Gaps

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl and thione groups to enhance potency.

  • In Vivo Pharmacokinetics: Investigate bioavailability and metabolic pathways.

  • Therapeutic Formulations: Develop nanoparticle-based delivery systems to improve solubility and targeting .

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